2-Ethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide
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Overview
Description
2-Ethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide typically involves the reaction of 2-methylthiophene with ethyl bromoacetate under basic conditions to form the ethyl ester intermediate. This intermediate is then reacted with methoxyethylamine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethoxy or methoxy groups.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-ethoxylated or de-methoxylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another acetamide derivative with a different aromatic ring structure.
2-(2-(2-Methoxyethoxy)ethoxy) ethanamine: A compound with similar functional groups but different core structure.
Melatonin: A compound with a similar acetamide group but different biological activity.
Uniqueness
2-Ethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Overview
2-Ethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide is a synthetic compound belonging to the class of thiophene derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative efficacy, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H19NO3S
- Molecular Weight : 295.38 g/mol
- CAS Number : 1797159-53-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit various kinases involved in cell signaling pathways, which can lead to altered cellular responses.
- Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing downstream signaling cascades.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has shown promising results in cancer cell lines. For instance, studies on human breast cancer (MCF-7) and lung cancer (A549) cells revealed that this compound induces apoptosis and inhibits cell proliferation.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
Case Studies
-
Anticancer Mechanism Study : A recent study explored the effect of this compound on MCF-7 cells, revealing that it activates caspase pathways leading to apoptosis. The study utilized flow cytometry to assess cell viability and apoptosis rates.
"The results indicated a significant increase in apoptotic cells upon treatment with the compound, suggesting its potential as a chemotherapeutic agent."
-
Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial activity against various pathogens using disk diffusion methods. The compound exhibited a zone of inhibition comparable to standard antibiotics.
"The findings highlight the potential application of thiophene derivatives in treating infections caused by resistant bacterial strains."
Comparative Analysis with Similar Compounds
When compared to other thiophene derivatives such as 2-acetyl-5-methylthiophene and 3-(dimethylamino)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide, this compound shows enhanced biological activity due to its unique substitution pattern.
Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
---|---|---|
2-Ethoxy-N-[...] | 32 | 15 |
3-(Dimethylamino)-N[...] | 64 | 25 |
2-Acetyl-5-Methylthiophene | >128 | >30 |
Properties
IUPAC Name |
2-ethoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-4-16-8-12(14)13-7-10(15-3)11-6-5-9(2)17-11/h5-6,10H,4,7-8H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGHTGUHZDTXFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C1=CC=C(S1)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.